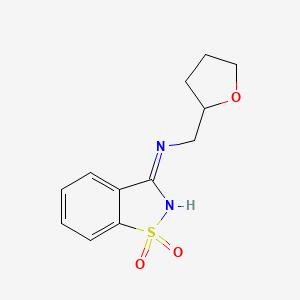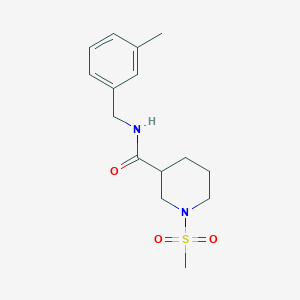![molecular formula C16H20N2O4S2 B6010404 N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)
N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide is a chemical compound that is widely used in scientific research. This compound is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways in immune cells. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases.
作用机制
TAK-659 selectively inhibits SYK, a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways in immune cells. SYK is involved in the activation of B cells, T cells, and mast cells, which play a crucial role in immune responses. Inhibition of SYK by TAK-659 blocks the activation of these immune cells, leading to the suppression of immune responses. This mechanism of action makes TAK-659 a promising candidate for the treatment of various immune-related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor and anti-inflammatory effects in various preclinical studies. In addition, TAK-659 has been shown to modulate the immune system by inhibiting the activation of B cells, T cells, and mast cells. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. These effects make TAK-659 a promising candidate for the treatment of various immune-related diseases.
实验室实验的优点和局限性
One of the advantages of TAK-659 is its high selectivity for SYK, which makes it a potent inhibitor of immune cell activation. In addition, TAK-659 has shown good pharmacokinetic properties in preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of TAK-659 is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research on TAK-659. One of the potential applications of TAK-659 is in the treatment of various types of cancer. Further studies are needed to investigate the efficacy of TAK-659 in different types of cancer and to identify the optimal dosing regimen for its use in cancer therapy. Another potential application of TAK-659 is in the treatment of autoimmune diseases. Further studies are needed to investigate the safety and efficacy of TAK-659 in different autoimmune diseases and to identify the optimal dosing regimen for its use in these diseases. Finally, further studies are needed to investigate the potential of TAK-659 as a modulator of the immune system and to identify its potential applications in other immune-related diseases.
合成方法
The synthesis of TAK-659 involves several steps starting from 5-methylthiophene-2-sulfonic acid. The first step involves the conversion of 5-methylthiophene-2-sulfonic acid to 5-methylthiophene-2-sulfonyl chloride. This is followed by the reaction of 5-methylthiophene-2-sulfonyl chloride with piperidine to obtain N-(5-methylthiophene-2-sulfonyl)piperidine. The final step involves the reaction of N-(5-methylthiophene-2-sulfonyl)piperidine with 2-furoic acid to obtain N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown potent anti-tumor activity in different types of cancer including lymphoma, leukemia, and solid tumors. TAK-659 has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In addition, TAK-659 has been shown to have anti-inflammatory effects in various animal models of inflammation.
属性
IUPAC Name |
N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12-6-7-15(23-12)24(20,21)18-8-2-4-13(11-18)10-17-16(19)14-5-3-9-22-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWFWQAKVBFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6010329.png)
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6010332.png)
![N-(2-hydroxybutyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6010337.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline](/img/structure/B6010359.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6010389.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B6010394.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6010412.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6010427.png)
